

Application Note: Mass Spectrometry

Fragmentation of Apigenin 7-O-methylglucuronide

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Compound of Interest

Compound Name: *Apigenin 7-O-methylglucuronide*

Cat. No.: *B15596301*

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Introduction

Apigenin, a widely studied flavone, undergoes extensive metabolism in vivo, with glucuronidation being a major pathway. The resulting metabolites, such as **Apigenin 7-O-methylglucuronide**, are frequently analyzed by mass spectrometry to understand the pharmacokinetics and disposition of the parent compound. This application note provides a detailed overview of the characteristic mass spectrometry fragmentation pattern of **Apigenin 7-O-methylglucuronide** and a protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern

The fragmentation of **Apigenin 7-O-methylglucuronide** in tandem mass spectrometry is characterized by the cleavage of the glycosidic bond connecting the apigenin aglycone to the methylglucuronide moiety. This process is highly predictable and provides signature fragment ions that are crucial for the identification and quantification of the metabolite. The fragmentation occurs in both positive and negative ionization modes.

Chemical Structure:

- Apigenin: $C_{15}H_{10}O_5$, Molar mass: 270.24 g/mol

- Methylglucuronic acid: $C_7H_{10}O_7$, Molar mass: 206.15 g/mol
- **Apigenin 7-O-methylglucuronide**: $C_{22}H_{20}O_{11}$
- Monoisotopic Mass: 460.1005 Da

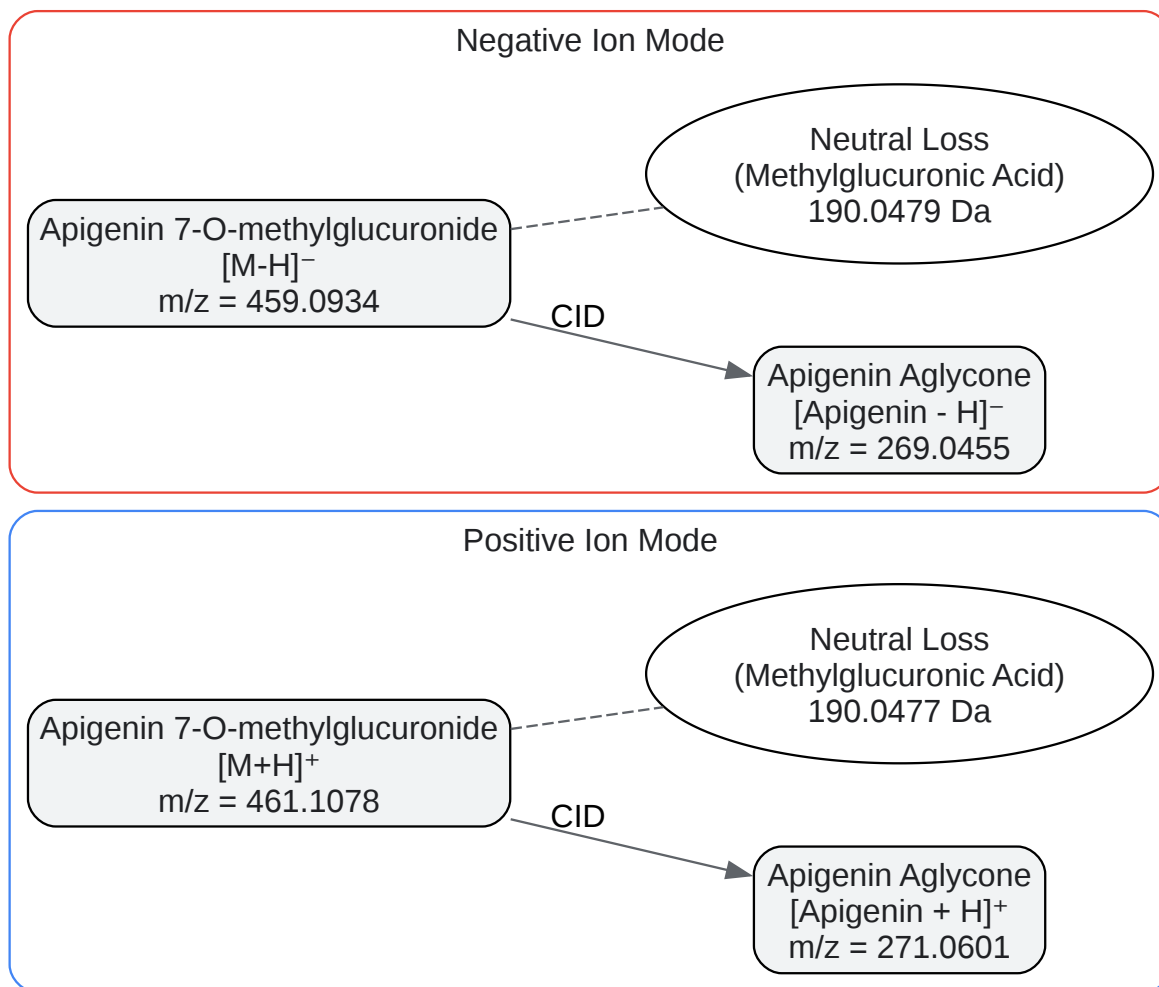
Quantitative Data Summary

The expected precursor and major product ions for **Apigenin 7-O-methylglucuronide** in both positive and negative ion modes are summarized in the table below. These values are derived from the known fragmentation of apigenin glucuronides.[1][2][3] The primary fragmentation pathway involves the neutral loss of the methylglucuronide group ($C_7H_8O_6$, 190.0321 Da).

Ion Mode	Precursor Ion	m/z (Expected)	Major Product Ion	m/z (Expected)	Neutral Loss (Da)
Positive	$[M+H]^+$	461.1078	$[Apigenin + H]^+$	271.0601	190.0477
Negative	$[M-H]^-$	459.0934	$[Apigenin - H]^-$	269.0455	190.0479

Fragmentation Pathway Diagram

The following diagram illustrates the characteristic fragmentation of **Apigenin 7-O-methylglucuronide** in both positive and negative ionization modes.



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Caption: Fragmentation of **Apigenin 7-O-methylglucuronide**.

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of flavonoid glucuronides in biological matrices.^{[1][4]}

Sample Preparation

a. Plasma/Blood Samples (Protein Precipitation):

- To 50 μL of plasma or blood, add 200 μL of acetonitrile (containing an appropriate internal standard, e.g., Rutin at 100 nM).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 15,000 rpm for 15 minutes.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 μL of 20% acetonitrile in water for LC-MS/MS analysis.

b. Bile Samples (Solid Phase Extraction - SPE):

- Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.
- Dilute 20 μL of bile sample with 180 μL of water.
- Load the diluted sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elute the analyte with 1 mL of methanol.
- Evaporate the eluate to dryness under nitrogen.
- Reconstitute the residue in 200 μL of 20% acetonitrile in water for LC-MS/MS analysis.

Liquid Chromatography Conditions

- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm \times 2.1 mm, 1.7 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient Elution:
 - 0-1 min: 5% B
 - 1-5 min: Linear gradient from 5% to 95% B
 - 5-7 min: Hold at 95% B
 - 7.1-9 min: Return to 5% B and equilibrate
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5-10 µL.

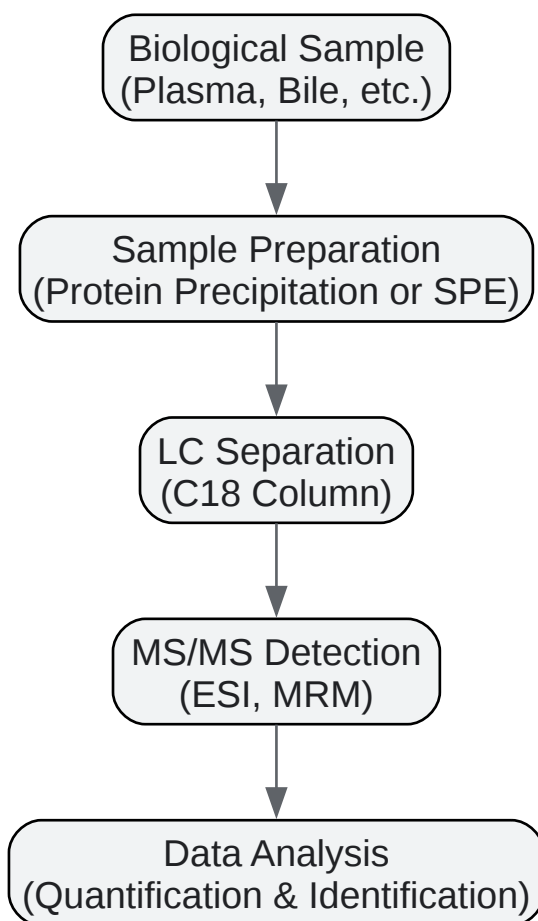
Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: ESI positive and/or negative, depending on sensitivity requirements.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with collision-induced dissociation (CID) for structural confirmation.
- MRM Transitions (Expected):
 - Positive Mode: 461.1 → 271.1
 - Negative Mode: 459.1 → 269.0
- Typical ESI Source Parameters:
 - Capillary Voltage: 3.0-4.5 kV
 - Source Temperature: 120-150 °C
 - Desolvation Temperature: 350-450 °C

- Nebulizer Gas (Nitrogen) Flow: Instrument-dependent
- Drying Gas (Nitrogen) Flow: Instrument-dependent
- Collision Energy: Optimize for the specific instrument to maximize the signal of the product ion. A starting point of 15-30 eV can be used.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of **Apigenin 7-O-methylglucuronide** from biological samples.



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Caption: LC-MS/MS workflow for **Apigenin 7-O-methylglucuronide**.

Conclusion

The mass spectrometric fragmentation of **Apigenin 7-O-methylglucuronide** is dominated by the loss of the methylglucuronide moiety, providing a reliable basis for its identification and quantification. The provided protocol offers a robust starting point for developing and validating LC-MS/MS methods for the analysis of this and other related flavonoid glucuronide metabolites in various biological matrices. Researchers can adapt and optimize these conditions to suit their specific instrumentation and analytical needs.

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